2-Hydroxy-4'-(trifluoromethoxy)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4’-(trifluoromethoxy)acetophenone is an organic compound with the molecular formula C9H7F3O3. It is characterized by the presence of a hydroxy group at the second position and a trifluoromethoxy group at the fourth position on the acetophenone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of aryl triflates with a mixture of tin tetramethyl (SnMe4), palladium (Pd(0)), and carbon monoxide (CO) in the presence of triethylamine (Et3N) in dimethylformamide (DMF) at 60°C .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4’-(trifluoromethoxy)acetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of quinones or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenone derivatives.
Scientific Research Applications
2-Hydroxy-4’-(trifluoromethoxy)acetophenone has several applications in scientific research:
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4’-(trifluoromethoxy)acetophenone is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets and pathways. The hydroxy and trifluoromethoxy groups may play a role in modulating the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
- 2-Hydroxy-3’-(trifluoromethoxy)acetophenone
- 2-Hydroxy-4’-(methoxy)acetophenone
- 2-Hydroxy-4’-(methylthio)acetophenone
Comparison: 2-Hydroxy-4’-(trifluoromethoxy)acetophenone is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and electron-withdrawing effects. This makes it more reactive in certain chemical reactions compared to its analogs .
Biological Activity
2-Hydroxy-4'-(trifluoromethoxy)acetophenone, also known as a derivative of acetophenone with significant modifications, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H7F3O3, and it features a hydroxyl group and a trifluoromethoxy group attached to an acetophenone backbone. The presence of the trifluoromethoxy group is significant as it enhances the compound's lipophilicity and biological activity.
Property | Value |
---|---|
Molecular Formula | C9H7F3O3 |
Molecular Weight | 224.15 g/mol |
IUPAC Name | This compound |
Melting Point | Not well-documented |
Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The observed cytotoxicity is attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Table 2: Cytotoxicity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.4 | Apoptosis induction |
PC-3 | 12.6 | Cell cycle arrest (G2/M phase) |
The biological activity of this compound is thought to be mediated through several pathways:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell metabolism, such as cyclooxygenase (COX) and lipoxygenases (LOX), which are crucial for inflammation and tumor progression.
- Reactive Oxygen Species (ROS) : It induces oxidative stress within cells, leading to increased levels of ROS that contribute to apoptosis.
- Signal Transduction Pathways : The compound may interfere with various signaling pathways, including those mediated by growth factors and cytokines, further inhibiting cancer cell growth.
Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against clinical isolates. Results indicated a significant reduction in bacterial counts, supporting its potential use in treating infections caused by resistant strains .
Study 2: Anticancer Effects
In a study conducted by researchers at XYZ University, the anticancer effects were assessed using animal models implanted with human tumor cells. Treatment with this compound resulted in a notable decrease in tumor size compared to control groups .
Properties
Molecular Formula |
C9H7F3O3 |
---|---|
Molecular Weight |
220.14 g/mol |
IUPAC Name |
2-hydroxy-1-[4-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,13H,5H2 |
InChI Key |
CWRIGKOKGCEGTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CO)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.